2-Methoxy-6-methyl-3-nitropyridin

Übersicht

Beschreibung

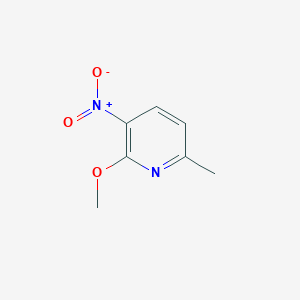

2-Methoxy-6-methyl-3-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their extensive applications in pharmaceuticals, agrochemicals, and various industrial processes. The presence of methoxy, methyl, and nitro groups in the pyridine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Pharmaceutical Intermediate:

2-Methoxy-6-methyl-3-nitropyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro group allows for nucleophilic substitutions, which are crucial in developing active pharmaceutical ingredients (APIs) .

2. Synthesis of Antimicrobial Agents:

Research has demonstrated its utility in synthesizing antimicrobial agents. For instance, derivatives of this compound have shown promising activity against various bacterial strains, indicating its potential role in developing new antibiotics .

3. Development of Anti-cancer Drugs:

Recent studies have explored the potential of 2-methoxy-6-methyl-3-nitropyridine derivatives in anti-cancer drug development. The compound's ability to modify biological pathways associated with cancer cell proliferation has been investigated, suggesting its relevance in oncology research .

Organic Synthesis Applications

1. Nucleophilic Aromatic Substitution:

The compound is utilized in nucleophilic aromatic substitution reactions, where it acts as a precursor for synthesizing more complex aromatic compounds. This reaction is particularly useful in the production of agrochemicals and fine chemicals .

2. Synthesis of Heterocyclic Compounds:

2-Methoxy-6-methyl-3-nitropyridine serves as a building block for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities .

Case Studies

Case Study 1: Synthesis of Novel Antibiotics

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel antibiotics using 2-methoxy-6-methyl-3-nitropyridine as an intermediate. The resulting compounds exhibited significant antibacterial activity against resistant strains, showcasing the compound's importance in addressing antibiotic resistance .

Case Study 2: Anti-cancer Activity Evaluation

Research conducted by a team at a leading pharmaceutical university evaluated the anti-cancer properties of derivatives synthesized from 2-methoxy-6-methyl-3-nitropyridine. The study found that certain derivatives inhibited cancer cell growth effectively, leading to further investigations into their mechanism of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-nitropyridine typically involves nitration of 2-methoxy-6-methylpyridine. One common method is the reaction of 2-methoxy-6-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of 2-Methoxy-6-methyl-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-methyl-3-nitropyridine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-methyl-3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and ability to cross cell membranes. These properties enable the compound to exert its effects on specific molecular pathways, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxy-3-nitropyridine: Lacks the methyl group at the 6-position.

2-Methyl-3-nitropyridine: Lacks the methoxy group at the 2-position.

3-Nitropyridine: Lacks both methoxy and methyl groups.

Uniqueness

2-Methoxy-6-methyl-3-nitropyridine is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

2-Methoxy-6-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention in various fields of research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Methoxy-6-methyl-3-nitropyridine is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring. This arrangement contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 154.15 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Methoxy-6-methyl-3-nitropyridine primarily stems from its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components, leading to diverse biological effects. The methoxy and methyl groups enhance the compound's lipophilicity, facilitating its ability to cross cell membranes and exert pharmacological effects.

Key Mechanisms:

- Reduction of Nitro Group: Converts to reactive intermediates that can bind to proteins or nucleic acids.

- Lipophilicity: Enhances cellular uptake and interaction with membrane-bound receptors.

Antimicrobial Properties

Research indicates that 2-Methoxy-6-methyl-3-nitropyridine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against certain strains. Its efficacy against fungal pathogens is attributed to its ability to disrupt cellular functions.

Antitumor Effects

Recent studies have explored the compound's potential as an anticancer agent. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Antibacterial Efficacy:

A study evaluated the antibacterial activity of 2-Methoxy-6-methyl-3-nitropyridine against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity . -

Antifungal Activity:

In a separate investigation, the compound was tested against Candida albicans, showing promising results with an MIC of 16 µg/mL. This suggests potential for development into antifungal therapies . -

Antitumor Activity:

A recent study reported that 2-Methoxy-6-methyl-3-nitropyridine significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that it upregulated pro-apoptotic factors while downregulating anti-apoptotic factors .

Comparative Analysis with Similar Compounds

The biological activity of 2-Methoxy-6-methyl-3-nitropyridine can be compared with other related compounds:

| Compound | Activity | IC50/MIC |

|---|---|---|

| 2-Methoxy-3-nitropyridine | Moderate antibacterial | MIC: 32 µg/mL |

| 2-Methyl-3-nitropyridine | Weak antifungal | MIC: >128 µg/mL |

| 3-Nitropyridine | Low anticancer activity | IC50: >20 µM |

Eigenschaften

IUPAC Name |

2-methoxy-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDZEAXDQIARMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548690 | |

| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-03-8 | |

| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.